

# A Comparative Guide to GaN HEMT Simulation Models: Validation with Experimental Data

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## Compound of Interest

Compound Name: Gallium nitride

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This guide provides an objective comparison of common **Gallium Nitride** (GaN) High Electron Mobility Transistor (HEMT) simulation models with their experimental validation. Accurate and predictive simulation models are crucial for the efficient design and optimization of high-frequency and high-power electronic circuits used in a variety of research and development applications, including advanced instrumentation and drug discovery platforms. This document summarizes key performance metrics, details the experimental protocols for model validation, and visualizes the validation workflow.

## Comparison of Simulation Models

The performance of a GaN HEMT can be predicted using various simulation models, each with its own strengths and complexities. This section compares three widely used models: the semi-empirical Angelov model, the neural network-based DynaFET model, and physics-based Technology Computer-Aided Design (TCAD) models. The validation of these models against experimental data is crucial for ensuring their accuracy.

## I-V Characteristics

The current-voltage (I-V) characteristics are fundamental to understanding the device's DC performance. The following table summarizes the comparison between simulated and measured I-V data for the Angelov and TCAD models.

Simulation Model	Key Metrics	Simulated Value	Experimental Value	Reference
Modified Angelov-GaN	Coefficient of Determination ( $R^2$ )	99.97%	-	[1]
Root Mean Square (RMS) Error	0.19 mA	-	[1]	
TCAD (Silvaco ATLAS)	Drain Current ( $I_d$ ) @ $V_g=0V$	Good Agreement	Good Agreement	[2]
Drain Current ( $I_d$ ) @ $V_g=2V$	Good Agreement	Good Agreement	[2]	

## S-Parameters

S-parameters (scattering parameters) describe the input-output relationship of the device at high frequencies and are essential for RF and microwave circuit design.

Simulation Model	Frequency Range	Bias Conditions	Agreement with Experimental Data	Reference
Modified Angelov-GaN	0.5 - 21 GHz	$V_g = -5V$ to $0V$ , $V_{ds} = 1V$ to $5V$	Good	[1]
DynaFET	Not Specified	Wide range of bias conditions	Excellent	[3][4]
TCAD (Silvaco ATLAS)	Not Specified	$I_d=20$ mA/mm, $V_d=50$ V	Reasonable	[2]

## Power-Added Efficiency (PAE)

PAE is a critical metric for power amplifiers, indicating how efficiently DC input power is converted into RF output power.

Simulation Model	Key Metrics	Simulated Value	Experimental Value	Reference
DynaFET	Load-pull figures of merit	Excellent Agreement	Excellent Agreement	<a href="#">[3]</a> <a href="#">[4]</a>
TCAD (Silvaco ATLAS)	Large-signal power performance	Good starting point for prediction	Good starting point for prediction	<a href="#">[2]</a>

## Experimental Protocols

Accurate experimental data is the bedrock of simulation model validation. The following sections detail the methodologies for key experiments.

### I-V Characterization

The objective of I-V characterization is to measure the transistor's drain current ( $I_d$ ) as a function of drain-source voltage ( $V_{ds}$ ) and gate-source voltage ( $V_{gs}$ ).

Methodology:

- **Device Preparation:** The GaN HEMT device is placed on a temperature-controlled wafer prober.
- **Instrumentation:** A semiconductor parameter analyzer or a source measure unit (SMU) is used to apply voltages and measure currents.
- **Measurement Procedure:**
  - The gate-source voltage ( $V_{gs}$ ) is swept from the pinch-off voltage to a positive voltage in discrete steps.
  - For each  $V_{gs}$  step, the drain-source voltage ( $V_{ds}$ ) is swept from 0V to the desired maximum voltage.

- The corresponding drain current ( $I_d$ ) is measured at each bias point.
- Data Acquisition: The measured I-V curves are recorded and plotted.

## S-Parameter Measurement

S-parameter measurements are performed to characterize the device's high-frequency behavior.

Methodology:

- Device Preparation: The GaN HEMT is mounted in a test fixture or measured on-wafer using high-frequency probes.
- Instrumentation: A Vector Network Analyzer (VNA) is used for S-parameter measurements.
- Calibration: A proper calibration of the VNA is performed to move the measurement reference plane to the device terminals. This typically involves Short-Open-Load-Thru (SOLT) or Thru-Reflect-Line (TRL) calibration techniques.
- Measurement Procedure:
  - The device is biased at specific  $V_{gs}$  and  $V_{ds}$  operating points.
  - The VNA is swept across the desired frequency range (e.g., 0.5 GHz to 21 GHz)[1].
  - The S-parameters ( $S_{11}$ ,  $S_{21}$ ,  $S_{12}$ ,  $S_{22}$ ) are measured and recorded.
- De-embedding: The effects of parasitic elements from the test fixture or pads are removed from the measured S-parameters to obtain the intrinsic device characteristics[1].

## Load-Pull Measurement for PAE Validation

Load-pull measurements are essential for validating the large-signal performance of a simulation model, particularly for power applications.

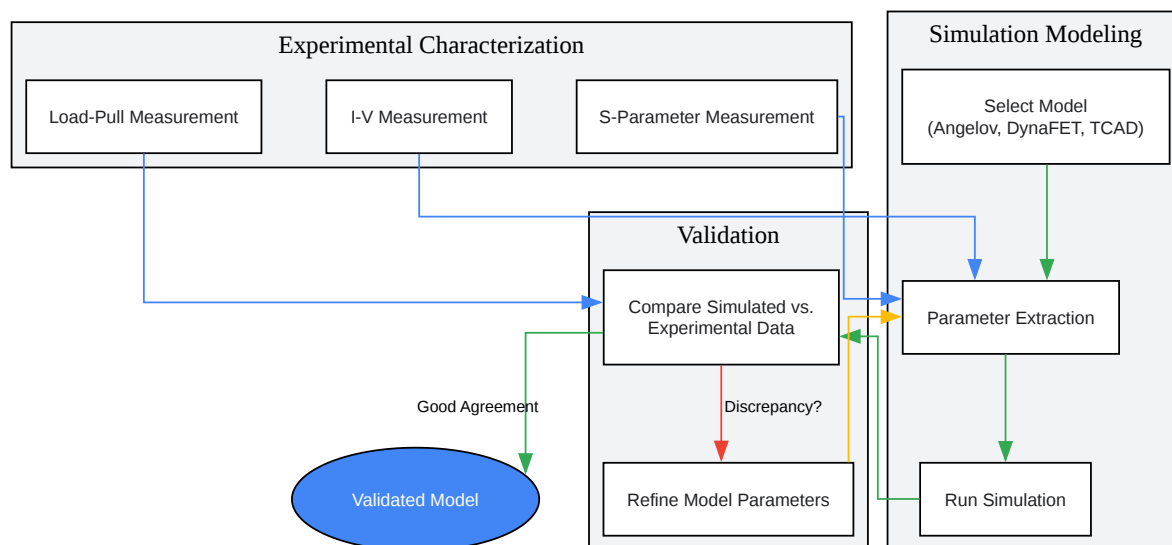
Methodology:

- Device Preparation: The GaN HEMT is placed in a load-pull measurement setup.

- Instrumentation: The setup includes a signal generator, input and output tuners, a power meter, and a spectrum analyzer.
- Measurement Procedure:
  - The device is biased at a specific operating point.
  - The input power is swept to a desired level.
  - The output tuner is varied to present different load impedances to the device.
  - For each load impedance, the output power, gain, and DC power consumption are measured.
- Data Analysis: The Power-Added Efficiency (PAE) is calculated for each load impedance. The data is used to generate load-pull contours, which show the device's performance as a function of the load impedance. The measured contours are then compared with the simulated results from the model[3][4].

## Visualization of the Validation Workflow

The following diagram illustrates the general workflow for validating a GaN HEMT simulation model with experimental data.



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Caption: Workflow for GaN HEMT model validation.

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- To cite this document: BenchChem. [A Comparative Guide to GaN HEMT Simulation Models: Validation with Experimental Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216216#validation-of-gan-hemt-simulation-models-with-experimental-data]

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